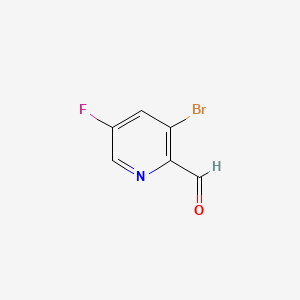

3-溴-5-氟吡啶-2-甲醛

货号 B580833

CAS 编号:

1227603-05-5

分子量: 203.998

InChI 键: NKZPLWGIXFEYFE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-broMo-5-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is also known by other synonyms such as 3-bromo-5-fluoropicolinaldehyde .

Synthesis Analysis

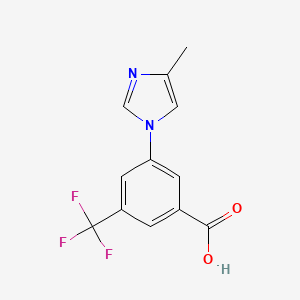

The synthesis of fluoropyridines, including compounds similar to 3-broMo-5-fluoropyridine-2-carbaldehyde, has been a topic of research. One method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis

The molecular structure of 3-broMo-5-fluoropyridine-2-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis

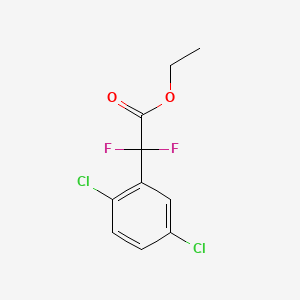

Fluoropyridines, including 3-broMo-5-fluoropyridine-2-carbaldehyde, can undergo various reactions. For instance, they can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

3-broMo-5-fluoropyridine-2-carbaldehyde has a molecular weight of 203.99700 g/mol . It has a density of 1.778±0.06 g/cm3 and a boiling point of 212.1±35.0 ℃ at 760 mmHg .科学研究应用

-

Scientific Field: Organic Chemistry

- Application : Fluorinated pyridines are used in the synthesis of various organic compounds .

- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes : The synthesis of these compounds results in interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

-

Scientific Field: Medicinal Chemistry

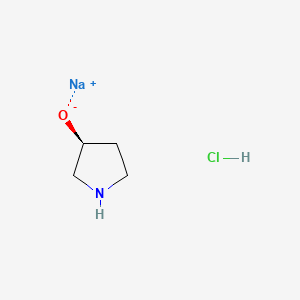

- Application : Fluorinated pyridines are used in the development of pharmaceuticals .

- Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

- Results or Outcomes : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

-

Scientific Field: Agricultural Chemistry

- Application : Fluorinated pyridines are used in the development of agricultural products .

- Methods of Application : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

- Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

-

Scientific Field: Radiotherapy

- Application : Fluorinated pyridines are used in the development of radiotherapy treatments for cancer .

- Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are presented .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of radiotherapy treatments .

-

Scientific Field: Herbicides and Insecticides

- Application : Fluorinated pyridines are used in the synthesis of some herbicides and insecticides .

- Methods of Application : The specific methods of synthesis would depend on the specific herbicide or insecticide being developed .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of herbicides and insecticides .

-

Scientific Field: Organic Synthesis

- Application : Fluorinated pyridines are used as building blocks for organic synthesis .

- Methods of Application : A wide range of halogenated groups are accommodated in this reaction. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines are generated .

- Results or Outcomes : These compounds have a wide utility for organic synthesis .

-

Scientific Field: Fluorination Reagents

- Application : “3-broMo-5-fluoropyridine-2-carbaldehyde” could potentially be used as a fluorination reagent .

- Methods of Application : The specific methods of application would depend on the specific reaction being carried out .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of fluorination reactions .

-

Scientific Field: Building Blocks for Pharmaceuticals

- Application : “3-broMo-5-fluoropyridine-2-carbaldehyde” could potentially be used as a building block for pharmaceuticals .

- Methods of Application : The specific methods of application would depend on the specific pharmaceutical being developed .

- Results or Outcomes : The development of these compounds could potentially improve the effectiveness of pharmaceuticals .

-

Scientific Field: Metal-free Site-selective C–N Bond-forming Reaction

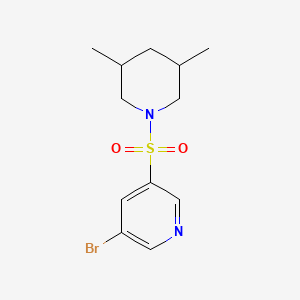

- Application : Polyhalogenated pyridines and pyrimidines, such as “3-broMo-5-fluoropyridine-2-carbaldehyde”, could potentially be used in metal-free site-selective C–N bond-forming reactions .

- Methods of Application : A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .

- Results or Outcomes : This reaction accommodated a wide range of halogenated groups. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines were generated, which have a wide utility for organic synthesis .

属性

IUPAC Name |

3-bromo-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZPLWGIXFEYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-broMo-5-fluoropyridine-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

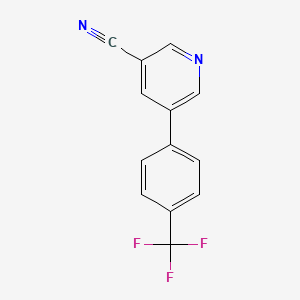

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile

1261600-44-5

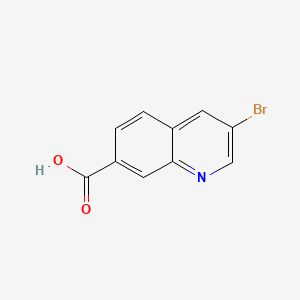

3-Bromoquinoline-7-carboxylic acid

1344046-13-4

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)

![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)